Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716524
InChI: InChI=1S/C13H13N3O5/c1-8-11(7-12(17)21-2)13(18)15(14-8)9-4-3-5-10(6-9)16(19)20/h3-6,14H,7H2,1-2H3
SMILES:
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

CAS No.:

Cat. No.: VC17716524

Molecular Formula: C13H13N3O5

Molecular Weight: 291.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate -

Specification

Molecular Formula C13H13N3O5
Molecular Weight 291.26 g/mol
IUPAC Name methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate
Standard InChI InChI=1S/C13H13N3O5/c1-8-11(7-12(17)21-2)13(18)15(14-8)9-4-3-5-10(6-9)16(19)20/h3-6,14H,7H2,1-2H3
Standard InChI Key RVBVJQVHSGRGDU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)OC

Introduction

Synthesis

The synthesis of this compound likely involves a multi-step process starting from simple pyrazole precursors. A common approach might include:

  • Pyrazole Formation: Synthesis of the pyrazole ring using hydrazine derivatives and appropriate carbonyl compounds.

  • Nitrophenyl Introduction: Attachment of the 3-nitrophenyl group through a suitable coupling reaction.

  • Acetate Formation: Esterification of the pyrazole derivative with acetic acid or its derivatives.

Biological Activity

While specific biological activity data for Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not readily available, pyrazole derivatives are known for their potential in various therapeutic areas:

Biological ActivityPotential Applications
Anti-inflammatoryTreatment of inflammatory conditions
AntimicrobialInfection control and prevention
AnticancerCancer therapy and research

Research Findings and Future Directions

Given the lack of specific literature on this compound, future research should focus on its synthesis optimization, structural characterization (using techniques like NMR and LC-MS), and biological activity evaluation. In silico studies, such as molecular docking, could provide insights into potential targets and biological pathways involved.

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